molecular formula C12H18O3 B12879307 1-(3,4-Diethoxyphenyl)ethanol CAS No. 208332-13-2

1-(3,4-Diethoxyphenyl)ethanol

Cat. No.: B12879307
CAS No.: 208332-13-2
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 4, and an ethanol group attached to the first carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxyphenyl)ethanol can be synthesized through the reduction of 3,4-diethoxyacetophenone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of 3,4-diethoxyacetophenone in a controlled environment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or ester.

    Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products include the corresponding ketone and ester.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-(3,4-Diethoxyphenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanol
  • 1-(4-Hydroxy-3-methoxyphenyl)ethanol
  • 1-(3-Aminophenyl)ethanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Biological Activity

1-(3,4-Diethoxyphenyl)ethanol, also known as this compound or diethoxyveratryl alcohol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H16_{16}O3_{3}
  • Molecular Weight : 208.25 g/mol
  • IUPAC Name : this compound

The presence of the diethoxy substituents enhances its lipophilicity and bioavailability, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its potential role in preventing oxidative damage to cellular membranes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways and oxidative stress responses.
  • Gene Expression Modulation : It influences the expression of genes related to inflammation and apoptosis, thereby exerting protective effects against cellular damage.

Case Study 1: Antioxidant Activity Assessment

A study conducted on rat liver microsomes assessed the antioxidant capacity of this compound. The results indicated a dose-dependent inhibition of lipid peroxidation with an IC50 value of approximately 15 µM. This highlights its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of COX-2, further supporting its anti-inflammatory potential .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)ethanolContains methoxy groupsExhibits similar but distinct biological activities
2-Chloro-1-(3-methoxyphenyl)ethanolContains one chlorine atomLess potent in antioxidant activity
2-Bromo-1-(3,4-dimethoxyphenyl)ethanolContains bromine instead of chlorineDifferent reactivity due to bromine

Properties

CAS No.

208332-13-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3

InChI Key

UJBOGVMFJDOUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

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